molecular formula C15H15BrOZn B14880612 3-(3-i-Propoxyphenyl)phenylZinc bromide

3-(3-i-Propoxyphenyl)phenylZinc bromide

Cat. No.: B14880612
M. Wt: 356.6 g/mol
InChI Key: UBWDCBLDRAWLIJ-UHFFFAOYSA-M
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Description

3-(3-i-Propoxyphenyl)phenylZinc bromide is an organozinc compound featuring a biphenyl backbone substituted with an isopropoxy group at the 3-position of one phenyl ring. The isopropoxy group introduces steric bulk and electron-donating effects, which may influence the compound’s reactivity, stability, and solubility compared to simpler arylzinc reagents.

Properties

Molecular Formula

C15H15BrOZn

Molecular Weight

356.6 g/mol

IUPAC Name

bromozinc(1+);1-phenyl-3-propan-2-yloxybenzene

InChI

InChI=1S/C15H15O.BrH.Zn/c1-12(2)16-15-10-6-9-14(11-15)13-7-4-3-5-8-13;;/h3-4,6-12H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

UBWDCBLDRAWLIJ-UHFFFAOYSA-M

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=CC=C[C-]=C2.[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ISO-PROPOXYPHENYL)PHENYLZINC BROMIDE typically involves the reaction of 3-(3-iso-propoxyphenyl)phenyl bromide with zinc in the presence of a suitable catalyst. The reaction is carried out in THF, which acts as both a solvent and a stabilizer for the organozinc compound. The reaction conditions often include low temperatures and an inert atmosphere to prevent oxidation and degradation of the sensitive organozinc species .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product. Large-scale production may also involve continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-(3-ISO-PROPOXYPHENYL)PHENYLZINC BROMIDE undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

3-(3-ISO-PROPOXYPHENYL)PHENYLZINC BROMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-ISO-PROPOXYPHENYL)PHENYLZINC BROMIDE in cross-coupling reactions involves the formation of a palladium complex with the organozinc compound. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide used in the reaction .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Selected Organozinc and Bromide Compounds

Compound Name Key Substituents/Features Molecular Weight Coordination Environment
3-(3-i-Propoxyphenyl)phenylZinc bromide Aryl ligand with i-propoxy group ~400–450 (est.) Tetrahedral (Zn–Br, aryl, solvent)
[Zn(4,4'-bipyridyl)·4H₂O]²⁺ complex Carboxylate and bipyridyl ligands 570.41 Octahedral (N, O donors)
(3-Bromopropyl)triphenylphosphonium bromide Phosphonium center, bromoalkyl chain 464.19 Ionic (Br⁻ counterion)
3-Phenylpropylammonium bromide Ammonium center, phenylpropyl chain ~250–300 (est.) Ionic (Br⁻ counterion)
  • In contrast, the zinc complex in employs rigid bipyridyl and carboxylate ligands, favoring stable coordination networks .
  • Ionic vs. Organometallic: Unlike ionic bromides like 3-Phenylpropylammonium bromide (), the target compound’s organometallic nature enables participation in metal-mediated transformations .
Reactivity in Cross-Coupling Reactions

Table 2: Reactivity Comparison in Model Coupling Reactions

Compound Reaction Partner Yield (%) Reaction Rate Notes
3-(3-i-Propoxyphenyl)phenylZinc bromide Aryl iodide (e.g., PhI) ~75–85* Moderate Steric bulk slows transmetallation
Phenylzinc bromide Aryl iodide ~90 Fast Minimal steric hindrance
(3-Bromopropyl)triphenylphosphonium bromide Alkyl halides N/A N/A Used as alkylating agent, not metal-mediated

*Hypothetical data based on analogous arylzinc reagents.

  • The isopropoxy group likely reduces reactivity compared to unsubstituted phenylzinc bromide due to steric effects, but enhances selectivity in coupling with hindered substrates .
  • Phosphonium bromides () exhibit distinct reactivity, functioning as alkylation agents rather than transmetallation partners .

Table 3: Physical and Stability Properties

Compound Solubility (Polar Solvents) Air Sensitivity Thermal Stability
3-(3-i-Propoxyphenyl)phenylZinc bromide Moderate (THF, DMF) High Decomposes >100°C
[Zn(4,4'-bipyridyl)·4H₂O]²⁺ complex Low (crystalline solid) Low Stable to 200°C
3-Phenylpropylammonium bromide High (water, ethanol) Low Stable to 150°C
  • The target compound’s air sensitivity is typical of organozinc reagents, requiring inert handling. Its solubility in THF aligns with applications in solution-phase synthesis .
  • Ionic bromides (e.g., 3-Phenylpropylammonium bromide) exhibit higher solubility in polar solvents but lack metal-centered reactivity .

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